Cas no 1248902-47-7 (4,6-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one)

4,6-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a chlorinated benzofuran derivative with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a dihydrobenzofuran core substituted with methyl and dichloro groups, offering reactivity for further functionalization. The compound's stability and defined stereochemistry make it suitable for use in controlled reactions, particularly in the development of heterocyclic compounds. Its chlorine substituents enhance electrophilic properties, facilitating selective modifications. This product is typically handled under standard laboratory conditions, with purity and consistency being key attributes for research and industrial use. Proper storage and handling are recommended to maintain its integrity.
4,6-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one structure
1248902-47-7 structure
Product Name:4,6-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one
CAS No:1248902-47-7
MF:C9H6Cl2O2
MW:217.0487408638
CID:5744001
PubChem ID:61724310
Update Time:2025-10-22

4,6-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one Chemical and Physical Properties

Names and Identifiers

    • AKOS010993755
    • 1248902-47-7
    • 4,6-dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one
    • EN300-1448747
    • 3(2H)-Benzofuranone, 4,6-dichloro-2-methyl-
    • 4,6-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one
    • Inchi: 1S/C9H6Cl2O2/c1-4-9(12)8-6(11)2-5(10)3-7(8)13-4/h2-4H,1H3
    • InChI Key: BFNCFKZINSTEPA-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC2=C1C(C(C)O2)=O)Cl

Computed Properties

  • Exact Mass: 215.9744848g/mol
  • Monoisotopic Mass: 215.9744848g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.447±0.06 g/cm3(Predicted)
  • Boiling Point: 347.7±42.0 °C(Predicted)

4,6-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one Pricemore >>

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Additional information on 4,6-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Comprehensive Overview of 4,6-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS No. 1248902-47-7)

4,6-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one (CAS No. 1248902-47-7) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research and agrochemical development. This compound, characterized by its unique benzofuran core structure, is widely studied for its potential applications in drug discovery and material science. Researchers are particularly interested in its dihydrobenzofuran scaffold, which serves as a key intermediate in synthesizing bioactive molecules.

The growing demand for heterocyclic compounds in modern chemistry has propelled the exploration of 4,6-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one. Its chlorinated and methylated functional groups enhance its reactivity, making it a versatile building block for organic synthesis. Recent studies highlight its role in developing novel antimicrobial agents and anti-inflammatory drugs, aligning with the global focus on combating antibiotic resistance and chronic diseases.

In the context of green chemistry, scientists are investigating eco-friendly synthesis routes for CAS No. 1248902-47-7 to minimize environmental impact. This aligns with the increasing consumer and regulatory emphasis on sustainable chemical production. Additionally, its potential applications in crop protection formulations have sparked interest among agrochemical researchers seeking alternatives to traditional pesticides.

The compound's molecular stability and structural versatility make it a subject of computational chemistry studies, where researchers employ AI-driven molecular modeling to predict its interactions with biological targets. This approach accelerates drug discovery while reducing laboratory costs—a critical advantage in today's competitive pharmaceutical landscape.

Analytical techniques such as HPLC and mass spectrometry are routinely used to characterize 4,6-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one, ensuring high purity standards for research applications. The compound's spectral properties are well-documented, facilitating its identification in complex mixtures—a feature particularly valuable for quality control in API manufacturing.

With the rise of precision medicine, researchers are exploring how modifications to the dihydrobenzofuran structure could yield targeted therapies. The compound's CAS No. 1248902-47-7 frequently appears in patent literature, indicating its commercial potential in developing next-generation small molecule drugs. This aligns with current market trends favoring specialized intermediates over bulk chemicals.

In material science, the benzofuran derivative shows promise for developing organic semiconductors and photovoltaic materials, responding to the renewable energy sector's demand for efficient light-absorbing compounds. Its electron-rich structure makes it suitable for designing conductive polymers with applications in flexible electronics.

Safety assessments of 4,6-Dichloro-2-methyl-2,3-dihydro-1-benzofuran-3-one follow stringent REACH compliance protocols, addressing growing concerns about chemical safety in consumer products. The compound's handling guidelines and storage conditions are well-established, ensuring safe utilization across industrial and academic settings.

As the scientific community continues to investigate CAS No. 1248902-47-7, its importance in medicinal chemistry and material innovation becomes increasingly evident. The compound represents a compelling case study in how specialty chemicals drive advancements across multiple high-tech industries, from healthcare to sustainable energy solutions.

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